molecular formula C9H15F3N2 B13961825 N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine

N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13961825
M. Wt: 208.22 g/mol
InChI Key: IDASFRJXEYDMLE-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine typically involves the use of piperidine as a starting material. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluoromethyl group is often introduced using trifluoromethylation reagents. Common synthetic routes include:

    Cyclopropanation: This step involves the reaction of piperidine with a cyclopropylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)14-5-3-8(4-6-14)13-7-1-2-7/h7-8,13H,1-6H2

InChI Key

IDASFRJXEYDMLE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCN(CC2)C(F)(F)F

Origin of Product

United States

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